

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hexynoate

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Compound of Interest

Compound Name: Methyl 2-hexynoate

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This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 2-hexynoate**, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and detailed experimental context.

Chemical Identity and Physical Properties

Methyl 2-hexynoate is an unsaturated ester with the molecular formula $C_7H_{10}O_2$.^[1] It is a clear, colorless liquid at room temperature.^[2] The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of **Methyl 2-hexynoate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem[1]
Molecular Weight	126.15 g/mol	PubChem[1]
CAS Number	18937-79-6	PubChem[1]
Appearance	Clear, colorless liquid	Sigma-Aldrich
Boiling Point	64-66 °C at 10 mmHg	Sigma-Aldrich[2]
Density	0.943 g/mL at 25 °C	Sigma-Aldrich[2]
Refractive Index (n _{20/D})	1.441	Sigma-Aldrich[2]
Flash Point	65 - 65.56 °C	Sigma-Aldrich[2]
Solubility	Information not available	
InChI Key	DHZPZBFOJDXEHS-UHFFFAOYSA-N	PubChem[1]
SMILES	CCCC#CC(=O)OC	Sigma-Aldrich[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 2-hexynoate**. The following tables summarize the key spectroscopic data available for this compound.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for **Methyl 2-hexynoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.72	s	3H	-OCH ₃
2.27	t, J = 7.1 Hz	2H	-C≡C-CH ₂ -
1.54	sextet, J = 7.3 Hz	2H	-CH ₂ -CH ₂ -CH ₃
0.96	t, J = 7.4 Hz	3H	-CH ₃

Source: Spectral Database for Organic Compounds (SDBS)

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for **Methyl 2-hexynoate**

Chemical Shift (ppm)	Carbon Atom
154.3	C=O
88.5	-C≡C-
73.4	-C≡C-
52.4	-OCH ₃
20.8	-CH ₂ -
19.4	-CH ₂ -
13.3	-CH ₃

Source: Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry

Table 4: Mass Spectrometry Data for **Methyl 2-hexynoate**

m/z	Relative Intensity (%)	Possible Fragment
126	5	$[M]^+$
95	100	$[M - OCH_3]^+$
67	85	$[M - COOCH_3]^+$
55	40	$[C_4H_7]^+$
41	70	$[C_3H_5]^+$

Source: NIST Mass Spectrometry Data Center via PubChem[1]

Synthesis of Methyl 2-hexynoate

Methyl 2-hexynoate can be synthesized via the Fischer esterification of 2-hexynoic acid with methanol in the presence of an acid catalyst. While a specific detailed protocol for this exact compound is not readily available in the searched literature, the following is a representative experimental protocol adapted from general Fischer esterification procedures.

Experimental Protocol: Fischer Esterification of 2-Hexynoic Acid

Materials:

- 2-Hexynoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hexynoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
- **Catalyst Addition:** Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **methyl 2-hexynoate**.
- **Purification:** The crude product can be further purified by vacuum distillation.



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Caption: Workflow for the synthesis of **methyl 2-hexynoate**.

Reactivity

The reactivity of **methyl 2-hexynoate** is primarily dictated by the presence of the alkyne and ester functional groups. The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, and can also participate in cycloaddition reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-hexynoic acid and methanol.

Safety and Handling

Methyl 2-hexynoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and may cause skin and serious eye irritation. [3] Respiratory irritation may also occur.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Table 5: GHS Hazard Information for **Methyl 2-hexynoate**

Hazard Statement	GHS Classification
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2)
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: PubChem[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, a representative synthesis protocol, and safety information for **methyl 2-hexynoate**. The compiled data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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References

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